L-葡萄糖醛酸-3,6-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

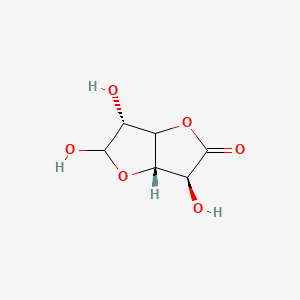

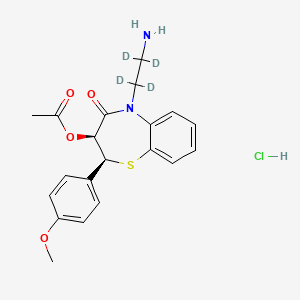

L-Glucurono-3,6-lactone is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks . It is also an indispensable constituent within the biomedical sector, serving as an eminent precursor in the assemblage of ascorbic acid (commonly known as vitamin C), while finding extensive utilization in the domain of pharmaceutical formulations .

Synthesis Analysis

The synthesis of L-Glucurono-3,6-lactone involves two synthesis methods . The reaction conditions include being in water and trifluoroacetic acid at 50 degrees Celsius for 2 hours .Molecular Structure Analysis

L-Glucurono-3,6-lactone has a molecular formula of C6H8O6 and a molecular weight of 176.12 . The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form .Chemical Reactions Analysis

Upon dissolution of glucurono lactone, acetanhydride was added dropwise in huge excess (5.3 mL) . It is also used in the idurone synthesis .Physical And Chemical Properties Analysis

Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .科学研究应用

犬肝炎治疗研究

L-葡萄糖醛酸-3,6-内酯: 已被研究用于其对犬肝炎的有效性。 这种应用在兽医学中具有重要意义,因为它探索了针对影响犬类的严重疾病的潜在治疗方法 .

葡萄糖醛酸衍生物的合成

该化合物作为合成2,3,4-三(叔丁基二甲基硅烷基)葡萄糖醛酸三氯乙酯的起始试剂。 该衍生物对于制备抗炎药ML-3000的1-O-酰基葡萄糖醛酸苷至关重要 .

光学活性葡萄糖吡喃糖的生产

L-葡萄糖醛酸-3,6-内酯: 用于合成光学活性葡萄糖吡喃糖。 这些对于各种药物的开发很重要,并在立体化学中具有应用 .

长链烷基葡萄糖呋喃糖苷的生成

该内酯在合成长链烷基葡萄糖呋喃糖苷中起着重要作用。 这些化合物在表面活性剂和乳化剂中具有潜在的应用 .

药物开发

作为葡萄糖醛酸衍生物,L-葡萄糖醛酸-3,6-内酯参与药物的开发。 它在改变药物特性方面发挥作用,例如溶解度和疗效 .

生物化学研究工具

作用机制

Target of Action

L-Glucurono-3,6-lactone, also known as glucuronolactone, is a naturally occurring chemical compound derived from glucose . It plays a vital role in the body’s detoxification process, aiding in the removal of toxins and waste products . The primary target of L-Glucurono-3,6-lactone is glucuronic acid, a key substance in the body’s process of detoxifying harmful compounds .

Mode of Action

Glucuronic acid conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete . This detoxification process is essential for maintaining homeostasis and protecting the body from potentially harmful substances .

Biochemical Pathways

L-Glucurono-3,6-lactone serves as an intermediate in the glucuronate pathway, where it undergoes enzymatic conversion to ascorbic acid . It is a precursor molecule in the biosynthesis of ascorbic acid (vitamin C) in most living organisms, including plants and animals .

Pharmacokinetics

L-Glucurono-3,6-lactone is a white, crystalline powder with a molecular formula of C6H8O6 and a molecular weight of 176.12 g/mol . It has a melting point range of 176-178°C and is highly soluble in water, making it easy to incorporate into various liquid formulations . The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products .

Result of Action

L-Glucurono-3,6-lactone is primarily used in the formulation of energy drinks and dietary supplements due to its purported ability to enhance physical performance and mental alertness . Its detoxifying properties also make it a valuable ingredient in liver health supplements . It is believed to help reduce fatigue, improve mental clarity, and support overall energy levels .

Action Environment

The compound exhibits strong stability under normal conditions, which contributes to its widespread use in commercial products . It is highly soluble in water, making it easy to incorporate into various liquid formulations . This solubility and stability make it a versatile compound that can be used in a variety of environments, from dietary supplements to energy drinks .

未来方向

生化分析

Biochemical Properties

L-Glucurono-3,6-lactone participates in biochemical reactions as a precursor molecule in the biosynthesis of ascorbic acid . It interacts with various enzymes and proteins during this process . The nature of these interactions involves enzymatic conversion to ascorbic acid .

Cellular Effects

The effects of L-Glucurono-3,6-lactone on cells and cellular processes are primarily related to its role in the biosynthesis of ascorbic acid . Ascorbic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, L-Glucurono-3,6-lactone exerts its effects through its conversion to ascorbic acid . This involves binding interactions with enzymes, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

Its role as a stable precursor in the biosynthesis of ascorbic acid suggests potential long-term effects on cellular function .

Metabolic Pathways

L-Glucurono-3,6-lactone is involved in the glucuronate pathway, where it interacts with various enzymes and cofactors . Its role in this pathway may influence metabolic flux or metabolite levels .

属性

IUPAC Name |

(3R,6S,6aS)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3?,4+,5?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLCQHRZUSEXNB-UCDXPBRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C2C(C(C(=O)O2)O)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]12[C@@H](C(=O)OC1[C@H](C(O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747858 |

Source

|

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32449-80-2 |

Source

|

| Record name | (3S,3aS,6R)-3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

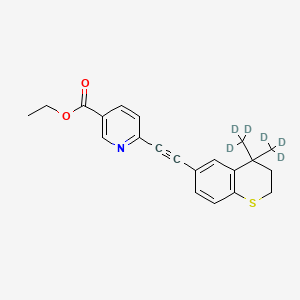

![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

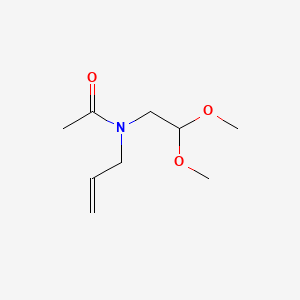

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)

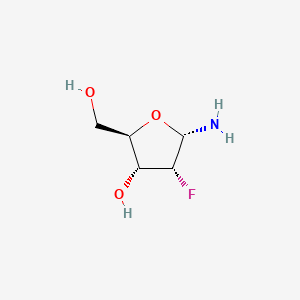

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)